molecular formula C20H30O3 B1151031 Deacetylxylopic acid CAS No. 6619-95-0

Deacetylxylopic acid

Cat. No.: B1151031
CAS No.: 6619-95-0
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylxylopic acid is a natural product found in Rhadinothamnus rudis and Tithonia longiradiata with data available.

Scientific Research Applications

  • HDACIs, like sodium phenylbutyrate, can induce histone hyperacetylation in target cells and may restore sensitivity to anti-leukemic effects in acute promyelocytic leukemia (Warrell et al., 1998).

  • D-beta-hydroxybutyric acid, related to the metabolic pathway of HDACIs, plays a role in providing cellular energy in ischemic states such as stroke, myocardial insufficiency, and physical fatigue (Cahill, 2006).

  • Studies on gamma-hydroxybutyric aciduria reveal insights into a rare inborn error of GABA metabolism, highlighting the therapeutic challenges and pathomechanistic concepts related to HDACIs (Gibson, 2005).

  • Poly(beta-hydroxybutyrate) production and consumption by microorganisms under dynamic substrate supply provide insights into microbial responses to environmental conditions, relevant for biotechnological applications of HDACIs (van Aalst-van Leeuwen et al., 1997).

  • The metabolic profile of specific HDACIs, such as 3-Acetyl-11-Keto-β-Boswellic Acid, in human and other species, demonstrates their bioactivity and potential therapeutic applications (Cui et al., 2016).

  • The specificity of lysine deacetylase inhibitors (KDACIs) and their effect on acetylation signatures reveal the potential of these compounds in cancer and other disease treatments (Schölz et al., 2015).

Biochemical Analysis

Biochemical Properties

Deacetylxylopic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with deacetylases, a class of enzymes that catalyze the hydrolysis of acetylated substrates to remove the acetyl group. This interaction is crucial for producing various deacetylated compounds, such as chitosan-oligosaccharide, mycothiol, and glucosamines . This compound’s interaction with these enzymes highlights its potential in pharmaceutical and industrial applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it impacts cellular metabolism by altering the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor or activator of certain enzymes, depending on the context. For example, this compound can inhibit acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis . This inhibition leads to a decrease in fatty acid production, which can have various downstream effects on cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature but may decompose at higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity. These temporal effects are essential for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding these dosage effects is crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase and deacetylases, influencing the synthesis and degradation of various metabolites . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound within different tissues can influence its overall efficacy and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects.

Properties

IUPAC Name

(1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGJRXSJJHLPGZ-JXNMKVQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC34C2CCC(C3)C(=C)C4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@H]4O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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